Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
Description
Structural Characteristics and Nomenclature
This compound exhibits a complex molecular architecture that integrates multiple structural motifs of significant chemical importance. The compound's systematic nomenclature reflects its intricate structure, beginning with the thieno[2,3-b]pyridine core system, which consists of a fused heterocyclic framework incorporating both sulfur and nitrogen heteroatoms. The thieno[2,3-b]pyridine moiety represents a bicyclic system where a five-membered thiophene ring is fused to a six-membered pyridine ring, creating a planar aromatic system with unique electronic properties.
The structural complexity extends beyond the core heterocycle to include functional group substitutions that significantly influence the compound's chemical behavior and synthetic utility. At the 3-position of the thieno[2,3-b]pyridine system, a 4-methoxybenzyl ether linkage introduces an additional aromatic ring bearing a methoxy substituent. This para-methoxybenzyl group, commonly referred to in synthetic chemistry as a para-methoxybenzyl protecting group, serves dual purposes as both a structural element and a synthetic handle for selective chemical transformations.
The carboxylate functionality at the 2-position exists as a methyl ester, contributing to the compound's overall molecular formula of C₁₇H₁₅NO₄S. This ester group provides additional sites for chemical modification and contributes to the compound's physical properties, including its predicted boiling point of 499.5 ± 40.0 degrees Celsius and density of 1.302 ± 0.06 grams per cubic centimeter. The predicted acidity constant indicates a pKa value of 3.40 ± 0.40, suggesting moderate acidity under physiological conditions.
The compound's International Union of Pure and Applied Chemistry name, this compound, follows systematic nomenclature conventions that precisely describe the spatial arrangement of functional groups. The SMILES notation O=C(C1=C(OCC2=CC=C(OC)C=C2)C3=CC=CN=C3S1)OC provides a linear representation of the molecular structure, facilitating computational analysis and database searches. The InChI key OMLLBRDITSSEEU-UHFFFAOYSA-N serves as a unique molecular identifier that enables precise chemical database referencing.
Historical Context in Heterocyclic Chemistry
The development of this compound chemistry emerges from the rich historical tapestry of heterocyclic compound research, which began its systematic development during the early nineteenth century. The foundational work in heterocyclic chemistry established the conceptual framework for understanding compounds containing atoms of multiple elements within cyclic structures, with thieno[2,3-b]pyridine systems representing a particularly sophisticated example of fused heterocyclic architecture.
The thieno[2,3-b]pyridine core structure gained prominence in synthetic chemistry through pioneering research conducted during the mid-twentieth century, when systematic investigations into thienopyridine synthesis and reactivity patterns were first undertaken. Early synthetic approaches to thieno[2,3-b]pyridine derivatives relied on thermolytic cyclization reactions and multistep procedures that often required harsh reaction conditions and yielded products with limited structural diversity. These foundational studies established the basic synthetic methodology for accessing the thieno[2,3-b]pyridine framework and demonstrated the unique chemical properties arising from the fused heterocyclic system.
The historical development of para-methoxybenzyl protecting group chemistry represents a parallel stream of research that ultimately converged with thieno[2,3-b]pyridine methodology to enable the synthesis of compounds such as this compound. Para-methoxybenzyl esters emerged as valuable synthetic intermediates due to their stability under a wide range of reaction conditions and their selective removability under mild acidic conditions. The integration of para-methoxybenzyl protecting groups with thieno[2,3-b]pyridine chemistry represents a sophisticated approach to complex molecule synthesis that leverages the complementary properties of both structural elements.
Contemporary research in thieno[2,3-b]pyridine chemistry has revealed the significant biological and pharmacological potential of these heterocyclic systems, with various derivatives demonstrating activity as phosphodiesterase inhibitors, antipsychotic agents, and anti-inflammatory compounds. The thieno[2,3-b]pyridine scaffold has been evaluated for diverse therapeutic applications, including the treatment of arthritis and as bone resorption inhibiting agents. These biological activities have stimulated renewed interest in the synthesis and modification of thieno[2,3-b]pyridine derivatives, leading to the development of more efficient synthetic methodologies and the exploration of novel structural variations.
The evolution of synthetic methodologies for accessing compounds like this compound reflects broader trends in organic chemistry toward the development of more efficient, selective, and environmentally conscious synthetic approaches. Modern synthetic strategies employ cascade reactions, one-pot multicomponent procedures, and base-catalyzed cyclization reactions that enable rapid access to complex heterocyclic structures with high levels of structural diversity. These methodological advances have transformed thieno[2,3-b]pyridine chemistry from a specialized area of academic interest into a practical synthetic platform for accessing biologically active compounds and advanced materials.
The integration of computational chemistry and structure-activity relationship studies has further enhanced the historical development of thieno[2,3-b]pyridine chemistry by providing detailed insights into the electronic properties and reactivity patterns of these heterocyclic systems. Modern research approaches combine traditional synthetic methodology with advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, to provide comprehensive characterization of complex molecules such as this compound.
Properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-20-12-7-5-11(6-8-12)10-22-14-13-4-3-9-18-16(13)23-15(14)17(19)21-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLLBRDITSSEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(SC3=C2C=CC=N3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-b]pyridine ring.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thieno[2,3-b]pyridine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate is in cancer research. Studies have demonstrated its potential as an anticancer agent, particularly against triple-negative breast cancer (TNBC).
In Vitro Studies
Research published in the journal Molecules indicates that derivatives of thieno[3,2-b]pyridine, including this compound, exhibit cytotoxic effects on various cancer cell lines. Specifically:
- Cell Lines Tested : MDA-MB-231 and MDA-MB-468 (both TNBC cell lines).
- Findings : The compound significantly reduced cell viability and proliferation rates. It induced cell cycle arrest in the G0/G1 phase while decreasing the S phase population, which is indicative of its potential to inhibit cancer cell growth .
In Ovo Studies
The compound has also been evaluated using the chick chorioallantoic membrane (CAM) model, which is a reliable method for assessing tumor growth in vivo. The results showed:
Case Studies and Research Findings
A variety of studies have explored the biological activities of thieno[2,3-b]pyridine derivatives:
- Antitumor Efficacy : A study highlighted that certain derivatives showed promising antitumor activity without significant toxicity to non-tumorigenic cells .
- Diverse Biological Activities : Beyond anticancer properties, related compounds have been investigated for their potential as COX inhibitors and analgesics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Electron-Donating vs. Withdrawing Groups
- Molecular weight: 333.79 g/mol.
- Methyl 3-[(2,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate (): Dichloro substitution further enhances electron withdrawal, reducing solubility in polar solvents. Molecular weight: 368.24 g/mol.
- Methyl 3-{[3-(Trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate (): The CF₃ group strongly withdraws electrons, likely improving metabolic stability but reducing membrane permeability.
Alkoxy vs. Amino Substituents
- 3-Amino-4-(benzyloxy)thieno[2,3-b]pyridine-2-carboxamide (): Replacing the ester with a carboxamide and adding an amino group increases hydrogen-bonding capacity, raising melting points (216–221°C) .
- Ethyl 3-(4-Methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate (): The sulfonamide group introduces rigidity and acidity (pKa ~9.15), influencing pharmacokinetics.
Key Insight: The methyl ester in the target compound balances lipophilicity and hydrolytic stability, whereas amino or sulfonamide groups may improve target affinity but reduce oral bioavailability.
Ester Group Variations
- 1,1-Dimethylethyl 3-(4-Methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate (): The bulky tert-butyl ester increases steric hindrance, slowing hydrolysis but reducing solubility (melting point: 183–184°C).
- Ethyl 3-[(4-Chlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate (): Ethyl esters exhibit intermediate hydrolysis rates compared to methyl or tert-butyl analogs.
Key Insight : The methyl ester in the target compound offers a compromise between stability and metabolic activation, critical for prodrug design.
Physicochemical Properties
Melting Points and Solubility
Note: Higher melting points correlate with increased intermolecular interactions (e.g., H-bonding in 3d).
Biological Activity
Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate (CAS No. 338756-97-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C17H15NO4S
- Molecular Weight : 329.37 g/mol
- Boiling Point : Approximately 499.5 °C (predicted)
- Density : 1.302 g/cm³ (predicted)
- pKa : 3.40 (predicted)
The biological activity of this compound primarily revolves around its anticancer properties. Research indicates that derivatives of thieno[2,3-b]pyridine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
Antitumor Activity
-
Cell Line Studies :
- In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. These studies utilized assays like sulforhodamine B to evaluate cell viability and proliferation.
- The compound was shown to inhibit cell growth with minimal effect on non-tumorigenic mammary epithelial cells (MCF-12A), indicating a favorable therapeutic window .
-
Mechanistic Insights :
- Further investigations revealed that treatment with this compound altered the cell cycle profile in MDA-MB-231 cells, leading to an increase in the G0/G1 phase and a decrease in the S phase. This suggests that the compound may induce cell cycle arrest, a common mechanism through which anticancer agents exert their effects .
- In Vivo Studies :
Comparative Biological Activity
The following table summarizes key findings regarding the biological activity of this compound compared to other thieno[2,3-b]pyridine derivatives:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 13 | Cell cycle arrest in G0/G1 phase |
| Compound 1 (similar derivative) | MDA-MB-231 | <0.05 (24h) | Induces apoptosis |
| Compound 2e | MDA-MB-468 | Not specified | Reduces proliferation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate, and how are intermediates purified?
- Methodology : The compound is typically synthesized via multi-step reactions. For example, a palladium-catalyzed coupling (e.g., Pd₂(dba)₃ with BINAP ligand) can introduce aryl amino groups, followed by Boc protection using Boc anhydride in THF with triethylamine (TEA) and DMAP as catalysts . Purification often involves column chromatography (silica gel, 100–200 mesh) with gradients like 5–15% EtOAc/hexane, or crystallization from dichloromethane/petroleum ether mixtures .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction is critical for determining planarity and intermolecular interactions. For thieno[2,3-b]pyridine derivatives, intramolecular N–H⋯O hydrogen bonds stabilize the planar heterocyclic core, while intermolecular bonds (e.g., N–H⋯O) form dimeric structures. Data collection involves monochromatic Mo-Kα radiation, and refinement uses programs like SHELXL97 .
Q. What spectroscopic techniques are used for characterization?
- Methodology :
- ¹H NMR : Peaks for methoxy groups (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.3–8.6 ppm) confirm substitution patterns .
- IR : Bands for C=O (1660 cm⁻¹) and C=N (1599 cm⁻¹) validate ester and heterocyclic functionalities .
- LCMS : Molecular ion peaks (e.g., m/z 336.8 [M+H]⁺) verify molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodology :
- Catalyst screening : Pd₂(dba)₃ with BINAP enhances coupling efficiency in aryl amination steps .
- Solvent selection : Polar aprotic solvents (e.g., THF) improve Boc protection reactions at 60°C .
- Temperature control : Heating at 100°C for 16 hours ensures complete coupling, monitored by TLC/LCMS .
Q. What role do substituents play in modulating biological activity?
- Structure-Activity Relationship (SAR) :
- Methoxy groups at the 4-position of the benzyl moiety enhance lipophilicity and membrane permeability, critical for anticancer activity .
- Sulfonamide or triazole substituents increase hydrogen-bonding potential, improving target binding (e.g., enzyme inhibition) .
- Testing : In vitro assays (e.g., antimicrobial disk diffusion, MTT for cytotoxicity) are used to correlate substituents with activity .
Q. How do intermolecular interactions influence crystallographic stability?
- Analysis : Hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯π interactions) dictate crystal packing. For example, intramolecular N–H⋯O bonds fix molecular geometry, while dimeric N–H⋯O interactions across symmetry centers stabilize the lattice . Computational tools like Mercury or PLATON can map these interactions .
Q. How should researchers address discrepancies in spectroscopic or crystallographic data?
- Troubleshooting :
- NMR shifts : Compare experimental data with computed spectra (e.g., using ACD/Labs or ChemDraw) to resolve ambiguities in substituent positioning .
- Crystallographic refinement : Adjust absorption corrections (e.g., Dwiggins method for μR > 2.5) and validate H-atom placement via difference maps .
Safety and Best Practices
Q. What safety protocols are essential during synthesis?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
